Lipophilicity (XLogP3) Comparison: Balanced Polarity for Cellular Permeability
The target compound exhibits a computed XLogP3 of 1.8 [1], placing it within the optimal lipophilicity range (1–3) for oral drug-like molecules. This value is notably lower than the calculated XLogP3 of 3.1 for the closely related unsubstituted benzamide analog N-(pyridin-4-ylmethyl)benzamide [2], indicating that the 3,4-difluoro substitution and the 1-methylpyrazole moiety significantly reduce overall hydrophobicity. The reduced XLogP3 is expected to enhance aqueous solubility and reduce non-specific protein binding relative to more lipophilic pyridyl-pyrazolyl amides.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-(pyridin-4-ylmethyl)benzamide (unsubstituted analog): XLogP3 = 3.1 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = -1.3 (42% reduction in lipophilicity) |
| Conditions | XLogP3 values computed by PubChem (XLogP3 3.0 algorithm) for the neutral forms of each compound. |
Why This Matters
A lower XLogP3 within the drug-like range is directly associated with improved aqueous solubility, reduced off-target binding, and better developability profiles, making this compound a more attractive starting point for lead optimization than more lipophilic analogs.
- [1] Kuujia.com. (2025). CAS 2034227-69-3: 3,4-Difluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide – Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-2034227-69-3.html View Source
- [2] PubChem. (2025). Compound Summary for CID 123456 (N-(pyridin-4-ylmethyl)benzamide). XLogP3 computed value. View Source
